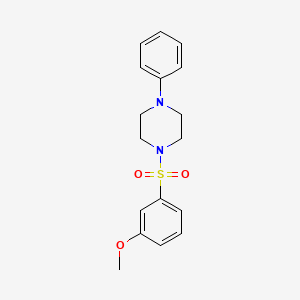

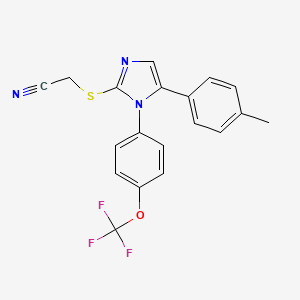

1-(3-甲氧基苯基)磺酰-4-苯基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine" is a compound of interest in the field of organic chemistry, particularly in the study of sulfonyl compounds and their applications.

Synthesis Analysis

The synthesis of related sulfonyl compounds involves various chemical reactions. For instance, the synthesis of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] was achieved through the reaction of 2,2'-sulfonyldiacetonitrile with trimethyl orthoformate, catalyzed by sulfuric acid (Hosmane et al., 1990). Another compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide, was synthesized via the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation (Hayun et al., 2012).

Molecular Structure Analysis

Molecular structure analysis involves elucidating the configurational and conformational features of such compounds. For example, the configurational and conformational features of the aforementioned sulfonylbis compound were determined by single-crystal X-ray analysis (Hosmane et al., 1990).

Chemical Reactions and Properties

These compounds are reactive with various amines and amino acid esters, as well as nucleic acid bases and nucleosides (Hosmane et al., 1990). Additionally, some derivatives have been studied for their enzyme inhibition potentials and interactions with biological receptors (Mensonides-Harsema et al., 2000).

科学研究应用

腺苷A2B受体拮抗剂的开发

已开发出一种新颖的合成磺胺类化合物的方法,利用1-(3-甲氧基苯基)磺酰基-4-苯基哌嗪衍生物作为关键中间体,以产生具有强效腺苷A2B受体拮抗作用的化合物。这种方法克服了标准反应中低产率的问题,导致产生在A2B受体上具有显著增强效力的化合物。鉴定出的最活性化合物表现出高选择性和效力,突显了这些磺胺类化合物在靶向腺苷A2B受体的潜在治疗应用(Luo Yan et al., 2006)。

先进的聚合材料

在另一个应用中,1-(3-甲氧基苯基)磺酰基-4-苯基哌嗪的衍生物被用于合成梳状磺化聚芳醚砜共聚物。这些材料被表征为燃料电池应用中的质子交换膜,展示出高质子传导率。这项研究表明了这些化合物在开发用于能源转换技术的高性能材料中的实用性(D. Kim et al., 2008)。

M2胆碱能受体拮抗剂

对胆碱能受体的调节研究导致了二苯基亚砜类化合物的发现,包括1-(3-甲氧基苯基)磺酰基-4-苯基哌嗪,作为M2胆碱能受体的选择性拮抗剂。这些化合物表现出高亲和力和选择性,为开发针对M2受体介导疾病的靶向疗法奠定了基础(J A Kozlowski et al., 2000)。

新型抗抑郁和抗焦虑药物

与1-(3-甲氧基苯基)磺酰基-4-苯基哌嗪密切相关的苯基哌嗪衍生物HBK-14和HBK-15已被表征为在动物模型中具有抗抑郁和抗焦虑效果的化合物。这些化合物表现出对5-HT1A和5-HT7受体的强效活性和特异性,表明它们作为治疗抑郁症和焦虑症的新药物的潜力(K. Pytka et al., 2015)。

抗菌和抗真菌活性

使用1-(3-甲氧基苯基)磺酰基-4-苯基哌嗪作为催化剂合成的一系列8-羟基-2-(2-氧代-2H-香豆素-3-基)-5-苯基-3H-香豆素[2,3-d]嘧啶-4(5H)-酮衍生物在体外显示出显著的抗菌和抗真菌活性。这项研究强调了这些化合物在开发新的治疗细菌和真菌感染的方法中的潜力(M. Ghashang et al., 2015)。

属性

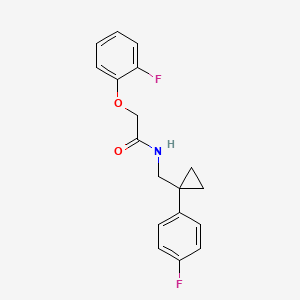

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-22-16-8-5-9-17(14-16)23(20,21)19-12-10-18(11-13-19)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBJQIDDNYEVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)